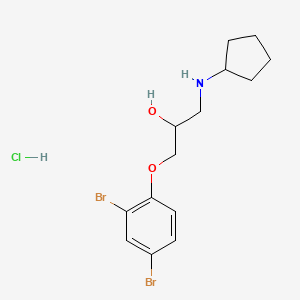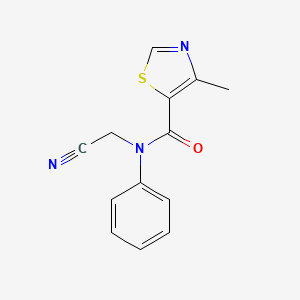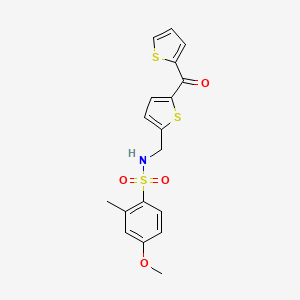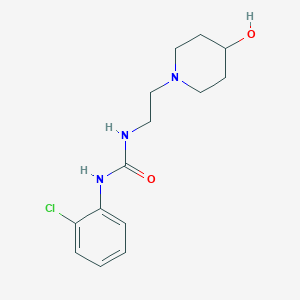
1-(Cyclopentylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of Mannich reactions, as described in the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides . These reactions typically involve an amine, a ketone, and formaldehyde or a formaldehyde equivalent. The optimal conditions for these reactions were found to be in ethanol with concentrated hydrochloric acid. Although the compound of interest is not explicitly synthesized in these papers, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds can be determined by physical and chemical methods, as demonstrated in the photochemical cyclization of 1-[3-(chloroacetylamino)propyl]-3-methyl-indole . While the specific structure of "1-(Cyclopentylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride" is not analyzed in these papers, similar techniques could be employed to elucidate its structure.
Chemical Reactions Analysis
The papers discuss various chemical reactions, including cyclization and the hydration of alkenes to form hydroxy compounds . These reactions are relevant to understanding the chemical behavior of similar compounds. The stability of these compounds in different conditions, such as in deuterium oxide, is also explored, providing insights into the potential stability of the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in these papers are not extensively discussed. However, the yields of the synthesized compounds are reported to be high, ranging from 87-98% , and the cytotoxicity towards human cancer cells is evaluated . These properties suggest that the compound of interest may also exhibit significant biological activity and could be synthesized with high efficiency under the right conditions.
Propiedades
IUPAC Name |
1-(cyclopentylamino)-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2NO2.ClH/c15-10-5-6-14(13(16)7-10)19-9-12(18)8-17-11-3-1-2-4-11;/h5-7,11-12,17-18H,1-4,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVJJFOTPBTFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)




![[2,3'-Bipyridine]-5-carboxamide](/img/structure/B3004987.png)



![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3004993.png)
![3,9-dimethyl-1,7-bis(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3004995.png)
![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)

